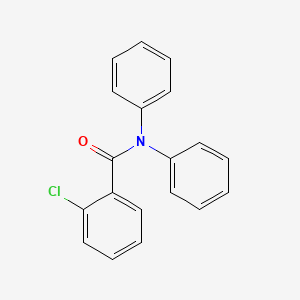
2-chloro-N,N-diphenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N,N-diphenylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorine atom at the second position of the benzamide structure, along with two phenyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N,N-diphenylbenzamide typically involves the benzoylation of N,N-diphenylamine with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the formation of the desired product. The general reaction scheme is as follows:
N,N-diphenylamine+2-chlorobenzoyl chloride→this compound+HCl
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents like dichloromethane or toluene can aid in dissolving the reactants and controlling the reaction temperature. The product is typically purified through recrystallization or column chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N,N-diphenylbenzamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form N-phenylphenanthridone and biphenyl-2-carboxanilide through the reductive cleavage of the carbon-chlorine bond.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Reduction: N-phenylphenanthridone and biphenyl-2-carboxanilide.
Substitution: Depending on the nucleophile, various substituted benzamides can be formed.
Applications De Recherche Scientifique
2-chloro-N,N-diphenylbenzamide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-N,N-diphenylbenzamide involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied. In antifungal applications, it may disrupt cell membrane integrity or inhibit essential enzymes, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methoxy-N,N-diphenylbenzamide
- 4-methoxy-N,N-diphenylbenzamide
- 3-methoxy-N,N-diphenylbenzamide
Uniqueness
2-chloro-N,N-diphenylbenzamide is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its methoxy-substituted counterparts. The chlorine atom can participate in specific interactions and reactions that are not possible with methoxy groups, making it a valuable compound for targeted applications.
Propriétés
Numéro CAS |
66087-68-1 |
|---|---|
Formule moléculaire |
C19H14ClNO |
Poids moléculaire |
307.8 g/mol |
Nom IUPAC |
2-chloro-N,N-diphenylbenzamide |
InChI |
InChI=1S/C19H14ClNO/c20-18-14-8-7-13-17(18)19(22)21(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
Clé InChI |
ZDAUOAGEZYAHTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


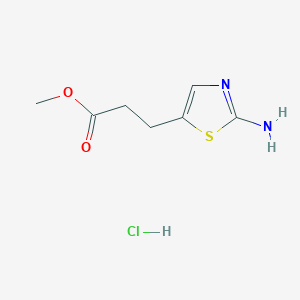
![1'-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13133650.png)
![4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13133665.png)
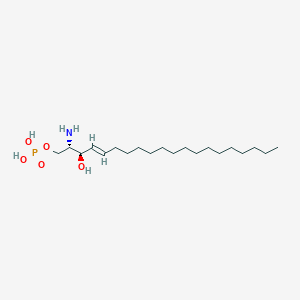
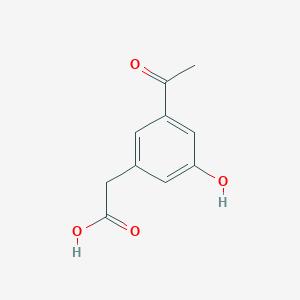

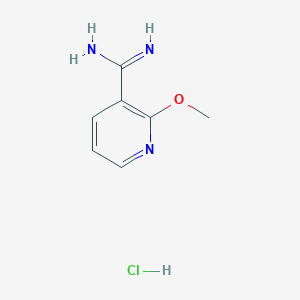
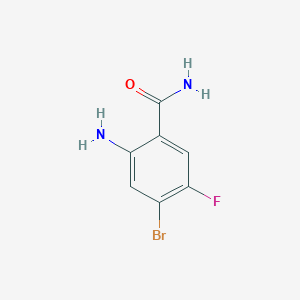


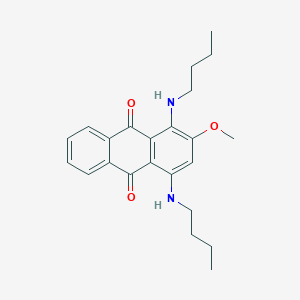
![Sodium[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13133734.png)
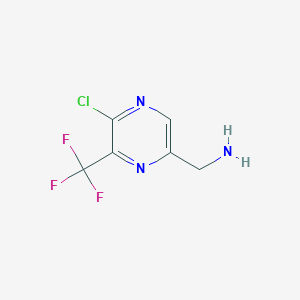
![6-Bromo-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13133744.png)
